7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylmethoxy-substituted intermediate with a suitable nitrogen-containing precursor, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- 7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
The uniqueness of 7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine lies in its specific substitution pattern and the presence of the cyclopropylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
7-(cyclopropylmethoxymethyl)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H19N3O/c1-15-8-14-11-5-13-4-10(12(11)15)7-16-6-9-2-3-9/h8-10,13H,2-7H2,1H3 |
InChI Key |
RRYMSGDIZAYIJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(CNC2)COCC3CC3 |
Origin of Product |
United States |
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